Erythro-guaiacylglycerol-|A-ferulic acid ether
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Overview
Description
Erythro-guaiacylglycerol-β-ferulic acid ether is a natural product that can be isolated from the plant Gueldenstaedtia verna . It belongs to the class of terpenoids and is known for its anti-inflammatory properties . The compound has a molecular formula of C20H22O8 and a molecular weight of 390.38 g/mol .
Preparation Methods
Chemical Reactions Analysis
Erythro-guaiacylglycerol-β-ferulic acid ether undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Erythro-guaiacylglycerol-β-ferulic acid ether has several scientific research applications. It is primarily used in studies related to its anti-inflammatory activity . Additionally, it has been identified as a new aryl hydrocarbon receptor (AhR) antagonist, which makes it valuable in research related to renal fibrosis and other conditions involving AhR signaling . The compound’s ability to modulate AhR activity has potential implications in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of erythro-guaiacylglycerol-β-ferulic acid ether involves its interaction with the aryl hydrocarbon receptor (AhR) . By antagonizing AhR, the compound can attenuate processes like epithelial-mesenchymal transition and macrophage-myo fibroblast transition, which are involved in fibrosis . This modulation of AhR activity is crucial for its anti-inflammatory and anti-fibrotic effects .
Comparison with Similar Compounds
Erythro-guaiacylglycerol-β-ferulic acid ether can be compared with other similar compounds such as threo-guaiacylglycerol-β-ferulic acid ether, eleutheroside E2, and (+)-lirioresinol A . These compounds share structural similarities but differ in their specific biological activities and mechanisms of action . Erythro-guaiacylglycerol-β-ferulic acid ether is unique due to its specific interaction with AhR and its potent anti-inflammatory properties .
Properties
Molecular Formula |
C20H22O8 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(E)-3-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C20H22O8/c1-26-16-10-13(5-6-14(16)22)20(25)18(11-21)28-15-7-3-12(4-8-19(23)24)9-17(15)27-2/h3-10,18,20-22,25H,11H2,1-2H3,(H,23,24)/b8-4+/t18-,20+/m0/s1 |
InChI Key |
VRPSNHRJPVYMJT-VGVXJFJMSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@@H](CO)[C@@H](C2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC(CO)C(C2=CC(=C(C=C2)O)OC)O |
Origin of Product |
United States |
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